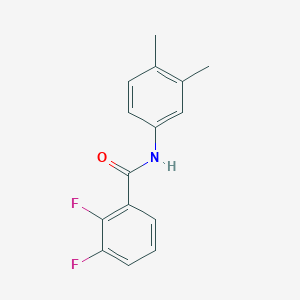![molecular formula C20H20ClNO3S2 B330878 ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B330878.png)
ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzothiophene and thiophene ring system, which are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and thiophene intermediates, followed by their functionalization and coupling.
Preparation of Benzothiophene Intermediate: The benzothiophene intermediate can be synthesized through a Friedel-Crafts acylation reaction, where 3-chloro-6-methylbenzothiophene is acylated using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Preparation of Thiophene Intermediate: The thiophene intermediate is synthesized by reacting ethyl acetoacetate with elemental sulfur and a base, such as sodium ethoxide, to form the thiophene ring.
Coupling Reaction: The final step involves coupling the benzothiophene and thiophene intermediates through an amide bond formation. This is achieved by reacting the benzothiophene carbonyl chloride with the thiophene amine in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
化学反応の分析
Types of Reactions
ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
科学的研究の応用
ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of microbial enzymes, resulting in antimicrobial activity.
類似化合物との比較
Similar Compounds
- Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
ETHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern and the presence of both benzothiophene and thiophene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
特性
分子式 |
C20H20ClNO3S2 |
|---|---|
分子量 |
422 g/mol |
IUPAC名 |
ethyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H20ClNO3S2/c1-5-12-11(4)26-19(15(12)20(24)25-6-2)22-18(23)17-16(21)13-8-7-10(3)9-14(13)27-17/h7-9H,5-6H2,1-4H3,(H,22,23) |
InChIキー |
FHXXHYBSZKQTJD-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C |
正規SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


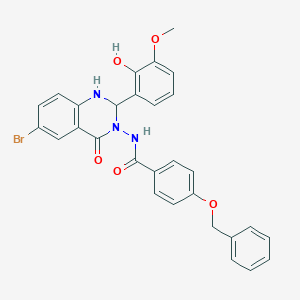
![Ethyl 7,11-dicyano-9-methyl-10-oxo-8-sulfanyl-3,9-diazaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B330797.png)

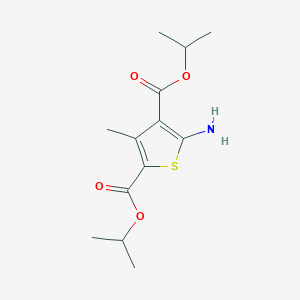
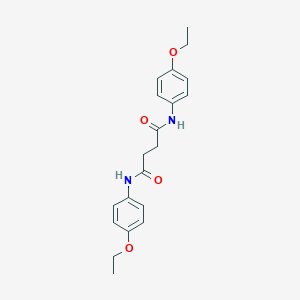
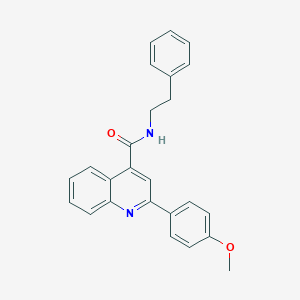
![Dimethyl 5-[(methoxycarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B330805.png)
![2-[4-(dimethylamino)phenyl]-3-(3-ethoxyphenyl)-6-iodo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B330806.png)
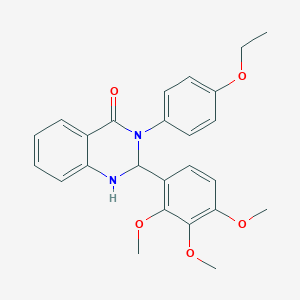
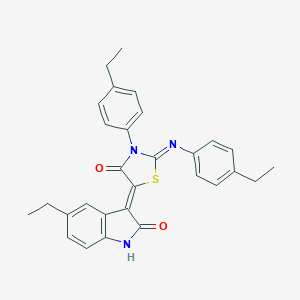
![2-[(3-Cyclopentylpropanoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B330812.png)
![Methyl 2-[(2,6-dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B330816.png)
![3-Benzyl-4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one](/img/structure/B330817.png)
